![molecular formula C19H21N3O2 B2600473 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide CAS No. 932338-28-8](/img/structure/B2600473.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide
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Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques and Crystal Structure
- Research has demonstrated methods for synthesizing compounds similar to "2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide," including studies on 3-cyano-6-hydroxy-4-methyl-2-pyridone and its derivatives. These compounds have been synthesized in different forms, including dimethyl sulfoxide monosolvate and N,N-dimethylacetamide monosolvate. Crystal structures revealed are influenced by hydrogen bonding and solvent interaction, leading to various packing motifs in the crystal lattice (Gerhardt & Bolte, 2015).
Antimicrobial and Antitumor Activities
Studies have been conducted on the synthesis of pyrimidinone and oxazinone derivatives, starting from materials such as citrazinic acid, with the aim of exploring their antimicrobial properties. A number of these compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Another study focused on the synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones using microwave irradiation, showcasing a rapid and efficient method for producing these compounds with potential biological activities (Mijin & Marinković, 2006).
Innovative Synthesis and Applications
Innovative synthesis methods have been explored for creating novel thiazole derivatives incorporating a pyridine moiety, with studies assessing their antimicrobial agents' potential. These derivatives have shown promising antibacterial and antifungal activities, highlighting the potential for developing new therapeutic agents (Khidre & Radini, 2021).
The use of ultrasonication has been investigated as an eco-friendly alternative to conventional heating for the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives. This method not only improved reaction yields and purities but also demonstrated the potential for green chemistry applications (Almarhoon et al., 2020).
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-6-13(3)18(14(4)7-11)21-17(23)10-22-15(5)8-12(2)16(9-20)19(22)24/h6-8H,10H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLDNIGPFJJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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